Chicoric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Chicoric acid exhibits potent antioxidant activity. Studies have shown it effectively scavenges free radicals, reduces oxidative stress, and protects cells from damage caused by reactive oxygen species (ROS) []. This characteristic makes it a potential candidate for research on age-related diseases, neurodegenerative disorders, and other conditions associated with oxidative stress.

Anti-Inflammatory Properties

Research suggests chicoric acid possesses anti-inflammatory properties []. It may help regulate the production of inflammatory mediators and enzymes, potentially offering benefits in managing chronic inflammatory diseases like arthritis, inflammatory bowel disease, and asthma.

Antibacterial and Antiviral Effects

Studies have explored the antibacterial and antiviral potential of chicoric acid. It has shown effectiveness against various bacterial strains and may inhibit the replication of certain viruses, including HIV [, ]. This indicates a possible role in developing novel antibacterial and antiviral agents.

Diabetes and Blood Sugar Control

Research suggests chicoric acid may contribute to blood sugar control. Studies have observed its ability to improve insulin sensitivity and regulate glucose metabolism, potentially offering benefits for managing type 2 diabetes [].

Additional Areas of Research

Chicoric acid's potential applications extend beyond the points mentioned above. Ongoing research explores its effects on various other areas, including:

- Neurological health: Studies investigate the potential role of chicoric acid in improving cognitive function, memory, and protecting against neurodegenerative diseases [].

- Liver health: Research suggests chicoric acid might protect the liver from damage caused by toxins and oxidative stress [].

- Skin health: Studies explore the potential of chicoric acid in preventing skin aging and improving wound healing [].

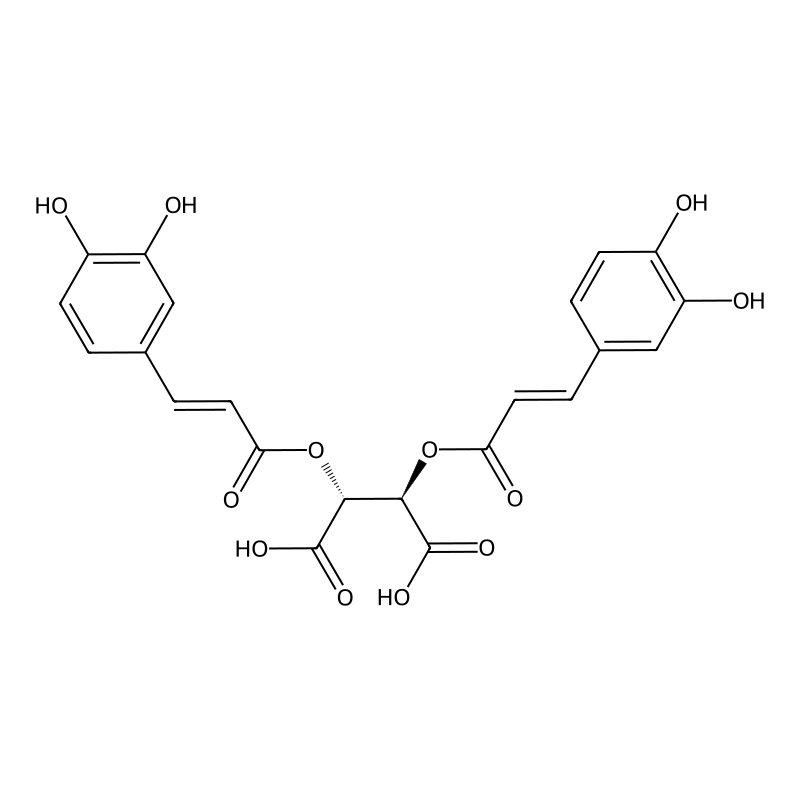

Chicoric acid is a hydroxycinnamic acid, classified as a phenylpropanoid compound, with the molecular formula C22H18O12. It is formed through the esterification of tartaric acid and caffeic acid, resulting in a compound with two chiral centers. Chicoric acid is predominantly found in plants such as Cichorium intybus (chicory) and Echinacea purpurea, among others. It exhibits solubility in various organic solvents like ethanol and methanol, while being slightly soluble in ethyl acetate and ether .

Research suggests chicoric acid might influence various biological processes. Here are some potential mechanisms:

- Antioxidant Activity: The structure with multiple phenolic groups allows chicoric acid to scavenge free radicals, potentially protecting cells from oxidative damage [].

- Anti-inflammatory Activity: Studies suggest chicoric acid might modulate inflammatory pathways by inhibiting enzymes like hyaluronidase [].

- Other Potential Mechanisms:

- Direct Esterification: Involves the reaction of caffeic acid with tartaric acid under acidic conditions.

- Protective Group Strategies: These methods utilize protective groups to prevent side reactions during synthesis. For example, protecting the hydroxyl groups of caffeic acid and tartaric acid allows for controlled esterification .

The synthesis can yield different configurations: L-chicoric acid, D-chicoric acid, and meso-chicoric acid, depending on the specific tartaric acid used .

Chicoric acid exhibits a range of biological activities:

- Antioxidant Properties: It scavenges free radicals, providing protective effects against oxidative stress.

- Anti-inflammatory Effects: Chicoric acid has been shown to reduce inflammation markers in various studies.

- Antimicrobial Activity: It inhibits the function of hyaluronidase, which breaks down hyaluronic acid, thus preserving tissue integrity .

- Potential Anti-cancer Effects: Research indicates that chicoric acid may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

In addition to these properties, chicoric acid has shown promise in regulating glucose metabolism and lipid profiles, making it a candidate for anti-diabetic applications .

Chicoric acid can be synthesized through both chemical and biological methods:

- Chemical Synthesis:

- Biological Synthesis:

Chicoric acid has diverse applications:

- Nutritional Supplements: Due to its health benefits, it is included in dietary supplements aimed at enhancing immune function and metabolic health.

- Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for therapeutic formulations targeting chronic diseases.

- Cosmetics: Used in skin care products for its protective effects against environmental stressors .

Recent studies have highlighted chicoric acid's interaction with specific proteins:

- YopH Phosphatase: Chicoric acid binds to the active site of YopH from Yersinia enterocolitica, inhibiting its phosphatase activity irreversibly. This suggests potential applications in developing therapeutic agents against bacterial infections .

- CD45 Phosphatase: Similar binding characteristics have been observed with CD45 phosphatase, indicating broad implications for immune modulation .

Chicoric acid shares structural similarities with several other compounds within the hydroxycinnamic acids category. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Caftaric Acid | Monocaffeoyltartaric Acid | A single caffeoyl group attached to tartaric acid; less complex than chicoric acid. |

| Chlorogenic Acid | Caffeoylquinic Acid | Contains a quinic acid moiety; primarily known for its antioxidant properties. |

| Caffeic Acid | Hydroxycinnamic Acid | A simple structure without the esterification seen in chicoric acid; widely studied for its health benefits. |

| Ferulic Acid | Hydroxycinnamic Acid | Contains a methoxyl group; known for potential anti-cancer properties but lacks the dual caffeoyl structure of chicoric acid. |

Chicoric acid's unique structure, featuring two caffeoyl groups linked to tartaric acid, distinguishes it from these similar compounds, contributing to its diverse biological activities and applications .

Molecular Characteristics (C₂₂H₁₈O₁₂)

Chicoric acid is an organooxygen compound with the molecular formula C₂₂H₁₈O₁₂ and a molecular weight of 474.37 grams per mole [1] [2]. The compound belongs to the class of dicaffeoyl tartaric acid derivatives and is specifically known as 2,3-dicaffeoyl-L-tartaric acid [3]. The systematic International Union of Pure and Applied Chemistry name for the naturally occurring L-isomer is (2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid [4].

The molecular architecture of chicoric acid consists of two caffeoyl moieties esterified to a tartaric acid backbone [5]. This structure contains two chiral carbon atoms at positions 2 and 3 of the tartaric acid core, which gives rise to the existence of multiple stereoisomers [5]. The compound features four ionizable groups: two phenolic hydroxyl groups from each caffeic acid unit and two carboxylic acid groups from the tartaric acid backbone [6].

Table 1: Molecular Characteristics of Chicoric Acid

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₈O₁₂ |

| Molecular Weight (g/mol) | 474.37 |

| CAS Registry Number (L-chicoric acid) | 70831-56-0 |

| CAS Registry Number (Alternative) | 6537-80-0 |

| IUPAC Name | (2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid |

| PubChem CID | 5281764 |

| ChEMBL ID | CHEMBL282731 |

| Chemical Class | Dicaffeoyl tartaric acid derivative |

The canonical Simplified Molecular Input Line Entry System representation demonstrates the structural complexity: C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O [3]. The compound contains fourteen hydrogen atoms, twenty-two carbon atoms, and twelve oxygen atoms arranged in a specific three-dimensional configuration that determines its biological and chemical properties.

Stereochemical Variations: L-Chicoric Acid, D-Chicoric Acid, and Meso-Chicoric Acid

The presence of two chiral centers in the tartaric acid moiety of chicoric acid results in three distinct stereoisomeric forms: L-chicoric acid, D-chicoric acid, and meso-chicoric acid [5]. Each stereoisomer exhibits unique physicochemical properties and biological activities due to their different spatial arrangements of atoms.

L-chicoric acid, also designated as (-)-chicoric acid or (2R,3R)-dicaffeoyl tartaric acid, represents the naturally occurring and most biologically active form [7] [5]. This isomer is predominantly found in Echinacea purpurea and other plant species, where it serves as the primary bioactive compound. The (2R,3R) configuration provides optimal molecular geometry for biological interactions and enzymatic recognition.

D-chicoric acid, corresponding to the (2S,3S) configuration, is the enantiomer of L-chicoric acid [8]. This stereoisomer exhibits significantly reduced biological activity compared to the L-form, demonstrating the importance of stereochemistry in determining pharmacological properties. The D-form is rarely encountered in natural sources and is primarily of synthetic or analytical interest.

Meso-chicoric acid represents a unique stereoisomeric variant with the (2R,3S) configuration [7] [8]. This form is optically inactive due to the presence of an internal plane of symmetry within the molecule. The meso-form has been identified in certain plant species and exhibits distinct degradation patterns under ultraviolet light exposure. Upon ultraviolet irradiation, meso-chicoric acid produces four geometrical isomers, while L-chicoric acid generates only three isomers [7].

Table 2: Stereochemical Variations of Chicoric Acid

| Stereoisomer | Configuration | Optical Activity | Natural Occurrence | UV Degradation Products |

|---|---|---|---|---|

| L-Chicoric Acid | (2R,3R) | Levorotatory | Common in Echinacea | 3 geometrical isomers |

| D-Chicoric Acid | (2S,3S) | Dextrorotatory | Rare | 3 geometrical isomers |

| Meso-Chicoric Acid | (2R,3S) | Optically inactive | Present in some plants | 4 geometrical isomers |

The stereochemical differences significantly influence the stability and degradation behavior of these compounds. Research indicates that the contrasting stereochemistry allows for efficient discrimination between chicoric acid isomers isolated from related plant species [7]. This stereochemical diversity contributes to the structural complexity observed in hydroxycinnamic acid conjugates found in natural systems.

Solubility and Stability Profiles

The solubility characteristics of chicoric acid vary significantly depending on the solvent polarity and chemical nature. The compound exhibits preferential solubility in polar protic solvents while demonstrating limited or no solubility in non-polar media [5] [6].

Chicoric acid demonstrates high solubility in polar organic solvents including ethanol (95 mg/mL), methanol, dioxane, and acetone [9] [5]. The compound also shows substantial solubility in dimethyl sulfoxide, with reported values ranging from 25 to 100 mg/mL depending on the source and purity [9] [10]. In aqueous media, chicoric acid exhibits limited solubility, with values reported between 8 and 16.86 mg/mL at 25°C [9] [6].

Table 3: Solubility Profile of Chicoric Acid

| Solvent | Solubility | Classification |

|---|---|---|

| Water | 8-16.86 mg/mL | Limited solubility |

| DMSO | 25-100 mg/mL | High solubility |

| Ethanol | 95 mg/mL | High solubility |

| Methanol | Soluble | High solubility |

| Dioxane | Soluble | High solubility |

| Acetone | Soluble | High solubility |

| Hot Water | Soluble | High solubility |

| Ethyl Acetate | Slightly soluble | Low solubility |

| Ether | Slightly soluble | Low solubility |

| Ligroin | Insoluble | Insoluble |

| Benzene | Insoluble | Insoluble |

| Chloroform | Insoluble | Insoluble |

The thermal stability of chicoric acid shows decomposition above 200°C, with a reported melting point of 206°C [2] [11]. The compound exhibits a specific rotation of -370° to -400° when measured in methanol at a concentration of 1 g/100 mL [2] [11]. The maximum absorption wavelength occurs at 327 nanometers, which is characteristic of the conjugated caffeic acid chromophore [2] [11].

Table 4: Physicochemical Properties of Chicoric Acid

| Property | Value |

|---|---|

| Melting Point (°C) | 206 |

| Specific Rotation [α]²⁰ᴅ (C=1, MeOH) | -370° to -400° |

| Maximum Absorption Wavelength (nm) | 327 |

| pKa (Predicted) | 1.42 ± 0.25 |

| Density (Predicted, g/cm³) | 1.641 ± 0.06 |

| Boiling Point (°C) | 46-47 |

| Form at Room Temperature | Powder to crystal |

| Color | White to light yellow to light orange |

The photostability of chicoric acid represents a critical consideration for storage and handling. The compound undergoes photodegradation when exposed to ultraviolet light, resulting in the formation of cis-isomers and degradation products [12] [13]. Environmental factors such as high light exposure can increase chicoric acid concentrations by approximately seven-fold in living plant tissue, while prolonged ultraviolet exposure leads to degradation in isolated compounds [14] [12].

The pH stability of chicoric acid varies with environmental conditions. The compound demonstrates greater stability under acidic conditions, which aligns with its natural occurrence in plant vacuoles where pH values typically range from 3.6 to 4.9 [15]. The predicted pKa value of 1.42 ± 0.25 indicates strong acidity derived from the carboxylic acid groups in the tartaric acid moiety [2].

Chicoric acid exhibits widespread distribution among dicotyledonous angiosperms, with particularly high concentrations found in members of the Asteraceae family [1]. The compound has been identified in at least 25 families, 63 genera, and numerous species throughout the plant kingdom [2].

Echinacea purpurea (purple coneflower) represents the most extensively studied and commercially important source of chicoric acid. This North American native medicinal plant accumulates substantial quantities of chicoric acid in various tissues. Research has demonstrated significant variation in chicoric acid content across different plant parts and developmental stages. In aerial parts of Echinacea purpurea, chicoric acid concentrations range from 12.9 ± 4.5 milligrams per gram dry weight [3]. Root tissues contain comparable levels at 13.2 ± 5.0 milligrams per gram dry weight, with individual samples showing considerable variation ranging from 1.4 to 20.5 milligrams per gram [3]. Leaf tissues exhibit the highest chicoric acid concentrations, reaching up to 21.4 milligrams per gram in the range of 4.9 to 21.4 milligrams per gram dry weight [3]. During flowering periods, approximately 44.7% of total phenolic content in flowers consists of chicoric acid, while stems contain the lowest proportions at 9.7% of total phenolic compounds [2].

The temporal distribution of chicoric acid in Echinacea purpurea follows distinct developmental patterns. For two-year-old plants, chicoric acid content reaches maximum levels during the flowering period, making this the optimal harvest time for commercial chicoric acid extraction [2]. The biosynthesis and accumulation of chicoric acid in Echinacea purpurea occurs primarily in leaves, which contribute approximately 48% of the total plant chicoric acid content [4]. This high concentration in photosynthetic tissues suggests a close relationship between primary metabolic processes and chicoric acid biosynthesis.

Cichorium intybus (chicory) holds historical significance as the first plant species from which chicoric acid was isolated in 1958 [1]. This species demonstrates considerable geographic variation in chicoric acid content, with plants from different cultivation regions showing distinct accumulation patterns. Chicory specimens from Jiangsu province in China exhibit notably higher chicoric acid levels in above-ground tissues compared to those from other geographic locations [2]. This variation suggests that environmental factors, including soil composition, climate conditions, and cultivation practices, significantly influence chicoric acid biosynthesis and accumulation.

Research on other plant sources has revealed additional species with notable chicoric acid content. Pterocypsela laciniata, another member of the Asteraceae family, contains remarkably high concentrations of chicoric acid at 26.1 milligrams per gram dry weight, representing 2.2 times higher levels than those typically found in Echinacea purpurea [2]. Aquatic plant species also demonstrate significant chicoric acid accumulation, with Ruppia maritima containing up to 30.2 ± 4.3 milligrams per gram dry weight and Ruppia cirrhosa ranging from 11.1 to 12.7 milligrams per gram [5]. These findings suggest that chicoric acid biosynthesis represents a convergent evolutionary adaptation across diverse plant lineages and ecological niches.

The content variation observed within individual plant species reflects the complex interplay between genetic, developmental, and environmental factors. Seasonal studies on Ruppia cirrhosa revealed substantial temporal variation in chicoric acid content, with concentrations in March (29.2 ± 6.3 milligrams per gram) exceeding twice the levels observed in August (12.7 ± 2.5 milligrams per gram) and October (10.6 ± 2.5 milligrams per gram) [5]. This seasonal pattern correlates with environmental stress factors, particularly ultraviolet radiation exposure, which appears to stimulate enhanced chicoric acid production as a protective mechanism.

Biosynthetic Pathways in Plants

The biosynthesis of chicoric acid in plants proceeds through the phenylpropanoid pathway, representing one of the most extensively studied examples of specialized metabolite production [1] [6]. This complex biochemical pathway involves multiple enzymatic steps, subcellular compartmentalization, and sophisticated regulatory mechanisms that coordinate primary and secondary metabolism.

The phenylpropanoid pathway initiates with the conversion of phenylalanine, derived from the shikimate pathway in plastids, into the first committed intermediate of phenylpropanoid metabolism. The enzyme phenylalanine ammonia-lyase catalyzes the non-oxidative deamination of phenylalanine to produce trans-cinnamic acid, representing the entry point into phenylpropanoid biosynthesis [7]. This reaction serves as a critical regulatory checkpoint, as phenylalanine ammonia-lyase activity determines the carbon flux from primary metabolism into specialized metabolite production.

Subsequent enzymatic modifications of cinnamic acid establish the hydroxylation pattern characteristic of chicoric acid precursors. Cinnamate 4-hydroxylase, a cytochrome P450 enzyme localized to the endoplasmic reticulum, introduces a hydroxyl group at the para position of the aromatic ring to produce para-coumaric acid [7]. The enzyme para-coumarate 3-hydroxylase, another cytochrome P450 enzyme, further hydroxylates para-coumaric acid at the meta position to generate caffeic acid, the essential phenolic precursor for chicoric acid biosynthesis [7].

Activation of hydroxycinnamic acids to their coenzyme A esters represents a crucial step that enables subsequent acyltransferase reactions. The enzyme 4-coumarate:coenzyme A ligase catalyzes the formation of both para-coumaroyl-coenzyme A and caffeoyl-coenzyme A from their respective free acids [7]. These activated intermediates serve as acyl donors for the biosynthesis of various hydroxycinnamic acid conjugates, including the immediate precursors of chicoric acid.

Enzymatic Conversion of Caffeic Acid and Tartaric Acid

The final steps of chicoric acid biosynthesis involve a unique two-stage process that distinguishes this pathway from other phenylpropanoid metabolic routes [6] [8]. This process requires the coordinate activity of three distinct acyltransferase enzymes operating in different subcellular compartments.

The first stage occurs in the cytoplasm and involves two BAHD (BEAT, AHCT, HCBT, DAT) family acyltransferases that synthesize the immediate precursors of chicoric acid [6]. The enzyme hydroxycinnamoyl-coenzyme A:tartaric acid hydroxycinnamoyltransferase (designated EpHTT in Echinacea purpurea) catalyzes the esterification of caffeoyl-coenzyme A with tartaric acid to produce caftaric acid [6] [8]. This enzyme exhibits strict substrate specificity for tartaric acid as the acyl acceptor, distinguishing it from related acyltransferases that prefer quinic acid or shikimic acid substrates.

Simultaneously, the enzyme hydroxycinnamoyl-coenzyme A:quinate hydroxycinnamoyltransferase (designated EpHQT in Echinacea purpurea) synthesizes chlorogenic acid through the esterification of caffeoyl-coenzyme A with quinic acid [6] [8]. This enzyme belongs to the same BAHD acyltransferase family but demonstrates distinct substrate specificity for quinic acid rather than tartaric acid. The production of chlorogenic acid represents an essential step in chicoric acid biosynthesis, as this compound serves as the acyl donor for the final biosynthetic reaction.

The second stage of chicoric acid biosynthesis represents a remarkable example of enzymatic innovation in plant specialized metabolism [6] [8]. This process occurs in the vacuole and involves a serine carboxypeptidase-like (SCPL) acyltransferase designated chicoric acid synthase (EpCAS in Echinacea purpurea). Unlike typical SCPL enzymes that utilize glucose esters as acyl donors, chicoric acid synthase has evolved the unique ability to use chlorogenic acid as its acyl donor substrate.

The chicoric acid synthase reaction proceeds through a trans-acylation mechanism in which chlorogenic acid serves as the acyl donor and caftaric acid functions as the acyl acceptor [8]. This reaction produces chicoric acid as the primary product and quinic acid as a byproduct. The enzyme demonstrates optimal activity at acidic pH levels (pH 4.0), consistent with its vacuolar localization and the typical pH environment of plant vacuoles [8].

Kinetic analyses of chicoric acid synthase reveal relatively low turnover rates compared to BAHD acyltransferases, requiring extended incubation periods for substantial product accumulation [8]. This kinetic profile reflects the specialized nature of SCPL enzymes and their adaptation to the unique chemical environment of the vacuole. The enzyme possesses a conserved vacuolar targeting peptide at its amino-terminus (Met1-His24), directing proper subcellular localization essential for chicoric acid biosynthesis [8].

The requirement for vacuolar localization of the final biosynthetic step necessitates transport of the cytosolic intermediates caftaric acid and chlorogenic acid into the vacuole [8]. While the specific transport mechanisms remain to be elucidated, this compartmentalization ensures proper substrate availability for chicoric acid synthase and enables accumulation of the final product in the vacuole, where chicoric acid is stored.

Genetic Regulation of Chicoric Acid Production

The regulation of chicoric acid biosynthesis involves complex transcriptional control mechanisms that coordinate the expression of pathway genes with developmental programs and environmental responses [9] [10]. Recent research has identified key transcription factors and signaling pathways that govern chicoric acid production in Echinacea purpurea.

The transcription factor EpMYB2, a typical R2R3-type MYB protein, functions as a positive regulator of chicoric acid biosynthesis [9]. This transcription factor demonstrates responsiveness to methyl jasmonate treatment, indicating its integration into jasmonic acid signaling pathways. EpMYB2 exerts control over chicoric acid production through direct regulation of biosynthetic genes and coordinate activation of upstream shikimate pathway enzymes [9].

Transcriptional regulation by EpMYB2 extends beyond the specialized metabolic genes specific to chicoric acid biosynthesis. The transcription factor activates expression of genes encoding enzymes in the primary metabolic shikimate pathway, ensuring adequate supply of aromatic amino acid precursors for phenylpropanoid metabolism [9]. This coordinated regulation demonstrates the sophisticated integration between primary and secondary metabolism in plant cells.

The jasmonic acid signaling pathway plays a central role in regulating chicoric acid production through the EpMYC2-EpMYB2 transcriptional module [9]. EpMYC2, a basic helix-loop-helix transcription factor, functions upstream of EpMYB2 by binding to G-box elements in the EpMYB2 promoter and activating its expression. This regulatory cascade links environmental stress perception through jasmonic acid signaling to the activation of chicoric acid biosynthesis.

Methyl jasmonate treatment significantly enhances chicoric acid production in Echinacea purpurea cell cultures, with maximum induction achieved at specific concentrations and treatment durations [10] [11]. The response involves rapid upregulation of genes encoding key biosynthetic enzymes, including phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, 4-coumarate:coenzyme A ligase, para-coumarate 3-hydroxylase, and hydroxycinnamoyl-coenzyme A transferase [10].

Temporal analysis of gene expression following methyl jasmonate elicitation reveals distinct response patterns for different biosynthetic enzymes [10]. The genes encoding para-coumarate 3-hydroxylase and phenylalanine ammonia-lyase exhibit peak expression within 3 hours of elicitation, demonstrating 29.64-fold and 26.2-fold increases respectively compared to control cultures [10]. In contrast, genes encoding 4-coumarate:coenzyme A ligase and para-coumarate 3-hydroxylase reach maximum expression levels 12 hours after elicitation.

The differential temporal regulation of biosynthetic genes suggests sophisticated coordination mechanisms that optimize metabolic flux through the chicoric acid pathway [10]. Early activation of upstream pathway enzymes ensures rapid mobilization of precursor molecules, while delayed activation of downstream enzymes prevents accumulation of potentially toxic intermediates.

Environmental stress factors also influence chicoric acid biosynthesis through transcriptional regulation mechanisms [10]. Treatment with elicitors derived from Piriformospora indica fungal cultures significantly enhances chicoric acid production, with maximum accumulation (15.52 milligrams per gram dry weight) representing a 2.6-fold increase compared to control conditions [10]. This response involves coordinate upregulation of biosynthetic genes and demonstrates the integration of biotic stress signaling with specialized metabolite production.

The genetic regulation of chicoric acid production extends to post-translational control mechanisms that modulate enzyme activity and pathway flux. Protein phosphorylation, subcellular trafficking, and enzyme stability represent additional regulatory layers that fine-tune chicoric acid biosynthesis in response to physiological demands.

Research has also revealed the evolutionary context of chicoric acid biosynthetic regulation, with comparative analyses indicating that the EpHTT and EpCAS enzyme system appears unique to Echinacea species [8]. Other chicoric acid-producing plant species, including Cichorium endivia and Lactuca sativa, lack detectable EpHTT and EpCAS activities, suggesting convergent evolution of chicoric acid biosynthesis through distinct enzymatic mechanisms [8].

The sophisticated regulatory networks controlling chicoric acid biosynthesis reflect the ecological importance of this compound as a defensive metabolite. The integration of environmental stress signaling, developmental programming, and metabolic coordination ensures optimal production of chicoric acid when needed for plant protection while minimizing metabolic costs during favorable conditions.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Landmann M, Kanuri G, Spruss A, Stahl C, Bergheim I. Oral intake of chicoric acid reduces acute alcohol-induced hepatic steatosis in mice. Nutrition. 2014 Jul-Aug;30(7-8):882-9. doi: 10.1016/j.nut.2013.11.015. Epub 2013 Dec 5. PubMed PMID: 24985007.

3: Lee NY, Chung KS, Jin JS, Bang KS, Eom YJ, Hong CH, Nugroho A, Park HJ, An HJ. Effect of Chicoric Acid on Mast Cell-Mediated Allergic Inflammation in Vitro and in Vivo. J Nat Prod. 2015 Dec 24;78(12):2956-62. doi: 10.1021/acs.jnatprod.5b00668. Epub 2015 Nov 23. PubMed PMID: 26593037.

4: Lee J, Scagel CF. Chicoric acid: chemistry, distribution, and production. Front Chem. 2013 Dec 31;1:40. doi: 10.3389/fchem.2013.00040. eCollection 2013. Review. PubMed PMID: 24790967; PubMed Central PMCID: PMC3982519.

5: Xiao H, Wang J, Yuan L, Xiao C, Wang Y, Liu X. Chicoric acid induces apoptosis in 3T3-L1 preadipocytes through ROS-mediated PI3K/Akt and MAPK signaling pathways. J Agric Food Chem. 2013 Feb 20;61(7):1509-20. doi: 10.1021/jf3050268. Epub 2013 Feb 11. PubMed PMID: 23363008.

6: Casanova LM, da Silva D, Sola-Penna M, Camargo LM, Celestrini Dde M, Tinoco LW, Costa SS. Identification of chicoric acid as a hypoglycemic agent from Ocimum gratissimum leaf extract in a biomonitoring in vivo study. Fitoterapia. 2014 Mar;93:132-41. doi: 10.1016/j.fitote.2013.12.024. Epub 2014 Jan 10. PubMed PMID: 24418658.

7: Kuban-Jankowska A, Sahu KK, Gorska M, Tuszynski JA, Wozniak M. Chicoric acid binds to two sites and decreases the activity of the YopH bacterial virulence factor. Oncotarget. 2016 Jan 19;7(3):2229-38. doi: 10.18632/oncotarget.6812. PubMed PMID: 26735581; PubMed Central PMCID: PMC4823031.

8: Saad EM, Madbouly A, Ayoub N, El Nashar RM. Preparation and application of molecularly imprinted polymer for isolation of chicoric acid from Chicorium intybus L. medicinal plant. Anal Chim Acta. 2015 Jun 2;877:80-9. doi: 10.1016/j.aca.2015.03.047. Epub 2015 Mar 30. PubMed PMID: 26002213.

9: Wang Y, Xie G, Liu Q, Duan X, Liu Z, Liu X. Pharmacokinetics, tissue distribution, and plasma protein binding study of chicoric acid by HPLC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Sep 15;1031:139-145. doi: 10.1016/j.jchromb.2016.07.045. Epub 2016 Jul 25. PubMed PMID: 27479684.

10: Schlernitzauer A, Oiry C, Hamad R, Galas S, Cortade F, Chabi B, Casas F, Pessemesse L, Fouret G, Feillet-Coudray C, Cros G, Cabello G, Magous R, Wrutniak-Cabello C. Chicoric acid is an antioxidant molecule that stimulates AMP kinase pathway in L6 myotubes and extends lifespan in Caenorhabditis elegans. PLoS One. 2013 Nov 11;8(11):e78788. doi: 10.1371/journal.pone.0078788. eCollection 2013. PubMed PMID: 24244361; PubMed Central PMCID: PMC3823992.

11: Barnaby SN, Sarker NH, Tsiola A, Banerjee IA. Biomimetic formation of chicoric-acid-directed luminescent silver nanodendrites. Nanotechnology. 2012 Jul 27;23(29):294011. doi: 10.1088/0957-4484/23/29/294011. Epub 2012 Jun 28. PubMed PMID: 22744213.

12: Azay-Milhau J, Ferrare K, Leroy J, Aubaterre J, Tournier M, Lajoix AD, Tousch D. Antihyperglycemic effect of a natural chicoric acid extract of chicory (Cichorium intybus L.): a comparative in vitro study with the effects of caffeic and ferulic acids. J Ethnopharmacol. 2013 Nov 25;150(2):755-60. doi: 10.1016/j.jep.2013.09.046. Epub 2013 Oct 12. PubMed PMID: 24126061.

13: Park CM, Jin KS, Lee YW, Song YS. Luteolin and chicoric acid synergistically inhibited inflammatory responses via inactivation of PI3K-Akt pathway and impairment of NF-κB translocation in LPS stimulated RAW 264.7 cells. Eur J Pharmacol. 2011 Jun 25;660(2-3):454-9. doi: 10.1016/j.ejphar.2011.04.007. Epub 2011 Apr 15. PubMed PMID: 21513709.

14: Kour K, Bani S. Chicoric acid regulates behavioral and biochemical alterations induced by chronic stress in experimental Swiss albino mice. Pharmacol Biochem Behav. 2011 Sep;99(3):342-8. doi: 10.1016/j.pbb.2011.05.008. Epub 2011 May 17. PubMed PMID: 21620882.

15: Kour K, Bani S. Augmentation of immune response by chicoric acid through the modulation of CD28/CTLA-4 and Th1 pathway in chronically stressed mice. Neuropharmacology. 2011 May;60(6):852-60. doi: 10.1016/j.neuropharm.2011.01.001. Epub 2011 Jan 25. PubMed PMID: 21272592.

16: King PJ, Robinson WE Jr. Resistance to the anti-human immunodeficiency virus type 1 compound L-chicoric acid results from a single mutation at amino acid 140 of integrase. J Virol. 1998 Oct;72(10):8420-4. PubMed PMID: 9733896; PubMed Central PMCID: PMC110234.

17: Murthy HN, Kim YS, Park SY, Paek KY. Biotechnological production of caffeic acid derivatives from cell and organ cultures of Echinacea species. Appl Microbiol Biotechnol. 2014 Sep;98(18):7707-17. doi: 10.1007/s00253-014-5962-6. Epub 2014 Jul 31. Review. PubMed PMID: 25077780.

18: Bel-Rhlid R, Pagé-Zoerkler N, Fumeaux R, Ho-Dac T, Chuat JY, Sauvageat JL, Raab T. Hydrolysis of chicoric and caftaric acids with esterases and Lactobacillus johnsonii in Vitro and in a gastrointestinal model. J Agric Food Chem. 2012 Sep 12;60(36):9236-41. doi: 10.1021/jf301317h. Epub 2012 Aug 31. PubMed PMID: 22920606.

19: Tousch D, Lajoix AD, Hosy E, Azay-Milhau J, Ferrare K, Jahannault C, Cros G, Petit P. Chicoric acid, a new compound able to enhance insulin release and glucose uptake. Biochem Biophys Res Commun. 2008 Dec 5;377(1):131-5. doi: 10.1016/j.bbrc.2008.09.088. Epub 2008 Oct 1. PubMed PMID: 18834859.

20: Lee SU, Shin CG, Lee CK, Lee YS. Caffeoylglycolic and caffeoylamino acid derivatives, halfmers of L-chicoric acid, as new HIV-1 integrase inhibitors. Eur J Med Chem. 2007 Oct;42(10):1309-15. Epub 2007 Mar 12. PubMed PMID: 17434650.